molecular formula C8H5ClF4 B1342857 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1000339-60-5

1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1342857
CAS No.: 1000339-60-5
M. Wt: 212.57 g/mol
InChI Key: OOGWHXAQEMXPLR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

Systematic IUPAC Name Derivation and Positional Isomerism

The IUPAC name 1-(chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene is derived by prioritizing substituents in descending order of seniority: chloromethyl (-CH₂Cl) > trifluoromethyl (-CF₃) > fluoro (-F). The numbering begins at the chloromethyl group to minimize locants, assigning positions 1 (chloromethyl), 2 (fluoro), and 4 (trifluoromethyl) on the benzene ring.

Positional Isomerism :

  • Ortho/para/para arrangement : The substituents are positioned at 1, 2, and 4, avoiding meta or para isomerism due to steric constraints.
  • Steric effects : The trifluoromethyl group at position 4 and chloromethyl at position 1 create significant steric hindrance, limiting possible isomers.

Molecular Geometry Analysis Using Computational Chemistry (DFT Studies)

While direct computational data for this compound are unavailable, analogous studies on fluorinated aromatics provide insights:

Parameter Expected Value Rationale
Benzene ring planarity Planar (sp² hybridization) Aromatic stability maintained despite bulky substituents
C-F bond length ~1.35 Å (trifluoromethyl) Shorter than C-H due to electronegativity of fluorine
Chloromethyl rotation Restricted (steric hindrance) Limited rotation due to proximity to trifluoromethyl group

Key Observations :

  • Electron-withdrawing effects : Fluoro and trifluoromethyl groups deplete electron density at the ring, influencing reactivity.
  • Steric interactions : Bulky trifluoromethyl and chloromethyl groups may distort bond angles slightly.

Spectroscopic Identification Techniques

¹H and ¹³C NMR
Spectroscopic Data ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chloromethyl (-CH₂Cl) δ 4.5–4.7 ppm (s, 2H, split due to adjacent Cl) δ ~40–45 ppm (CH₂Cl)
Aromatic protons δ 7.2–7.8 ppm (m, 3H, deshielded by electron-withdrawing groups) δ ~125–135 ppm (aromatic carbons)
Trifluoromethyl (-CF₃) Not observed (no protons) δ ~122 ppm (quartet, J = 270–275 Hz, CF₃)
Fluoro (-F) δ ~7.0–7.5 ppm (m, 1H, deshielded) δ ~160 ppm (C-F)

Notes :

  • ¹H NMR : Splitting patterns indicate coupling between aromatic protons and the chloromethyl group.
  • ¹³C NMR : The CF₃ carbon appears as a quartet due to coupling with fluorine (J ≈ 270 Hz).
FT-IR and Mass Spectrometry
Technique Key Peaks Interpretation
FT-IR 1240–1290 cm⁻¹ (C-F stretches, trifluoromethyl) Strong absorption from CF₃ group
850–900 cm⁻¹ (C-Cl stretch) Chloromethyl group
MS m/z 212.57 (M⁺, C₈H₅ClF₄) Molecular ion corresponding to [M]⁺
Fragment ions: m/z 173 (loss of CH₂Cl), m/z 121 (CF₃C₆H₄⁺) Confirm substituent arrangement

Crystallographic Data and Electron Density Mapping

While crystallographic data for this specific compound are not reported, analogous structures (e.g., 4-(trifluoromethyl)benzoyl chloride) suggest:

  • Molecular packing : Stacking interactions between aromatic rings and fluorine atoms.
  • Electron density : Higher density around fluorine atoms due to their electronegativity.

Electron Density Mapping :

  • C-F bonds : High electron density at fluorine nuclei, visualized via X-ray scattering.
  • Aromatic π-system : Delocalized electron density across the benzene ring.

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGWHXAQEMXPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614282
Record name 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-60-5
Record name 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Catalysts

  • Starting Material: 1,2,4-trifluorobenzene or derivatives bearing trifluoromethyl groups.
  • Chloromethylation Reagents: Chloromethyl methyl ether (preferred), chloromethyl acetyl chloride, chloromethyl pivaloyl chloride, or chloromethyl ethers with various alkyl groups.
  • Lewis Acids: Aluminum chloride (AlCl3) is the preferred catalyst, with alternatives including zinc chloride (ZnCl2), tin tetrachloride (SnCl4), and iron trichloride (FeCl3).

Reaction Conditions

  • Temperature: Broadly feasible from -10 °C to 100 °C, with optimal yields typically at 20–40 °C.
  • Reaction Time: 1 to 10 hours, often around 8 hours for complete conversion.
  • Molar Ratios:
    • Fluorotrifluoromethylbenzene to chloromethylation reagent: 1:1 to 1:10, optimally 1:5–6.
    • Fluorotrifluoromethylbenzene to Lewis acid: 1:0.5 to 1:5, optimally 1:1–1.5.

Procedure Summary

  • Combine the fluorotrifluoromethylbenzene, chloromethylation reagent, and Lewis acid in a dry reaction vessel.
  • Stir the mixture at the selected temperature for the required time.
  • Quench the reaction by hydrolysis with cold water or ice water.
  • Separate the organic layer, wash to neutrality, dry, and purify by distillation or recrystallization.

Representative Experimental Data

Parameter Value/Range Notes
Starting material 1,2,4-trifluorobenzene 26.4 g in example
Chloromethylation reagent Chloromethyl methyl ether 96 g used in example
Lewis acid Aluminum chloride 40 g used in example
Temperature Room temperature (20–25 °C) Optimal for yield and purity
Reaction time 8 hours Sufficient for completion
Yield 65–80% Depending on reagent and conditions
Product purity (GC) 95–99.5% High purity achieved

Variations in Chloromethylation Reagents

  • Chloromethyl methyl ether yields ~80% with 99.5% purity.
  • Chloromethyl acetyl chloride yields ~68% with 97.4% purity.
  • 1-Chloro-4-(chloromethoxy)butane yields ~65% with 95.2% purity.

These variations allow tuning of reaction parameters for industrial scalability and cost-effectiveness.

Industrial and Scale-Up Considerations

  • The method is suitable for industrial production due to mild reaction conditions and straightforward work-up.
  • The use of aluminum chloride as Lewis acid is preferred for its efficiency and availability.
  • Hydrolysis step is critical for converting intermediate chloromethylation products to the desired benzyl chloride.
  • Purification by distillation under reduced pressure ensures high purity and yield.

Comparative Analysis of Preparation Methods

Aspect Chloromethyl Methyl Ether Method Chloromethyl Acetyl Chloride Method 1-Chloro-4-(chloromethoxy)butane Method
Reaction Temperature 20–40 °C Room temperature Room temperature
Reaction Time 8 hours 8 hours 10 hours
Yield (%) 80 68 65
Product Purity (GC %) 99.5 97.4 95.2
Ease of Work-up Easy Moderate Moderate
Industrial Suitability High Moderate Moderate

Supporting Research Findings

  • The chloromethylation reaction proceeds efficiently under Lewis acid catalysis with minimal side reactions.
  • The presence of electron-withdrawing trifluoromethyl and fluoro groups directs substitution to the benzyl position.
  • Hydrolysis of the intermediate chloromethylation product is essential to obtain the benzyl chloride.
  • The reaction tolerates a wide temperature range, allowing flexibility in process design.
  • Purity and yield are optimized by controlling reagent ratios and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.

    Agrochemicals: It is used in the development of herbicides, insecticides, and fungicides due to its ability to interact with biological targets.

    Materials Science: The compound is employed in the creation of advanced materials, such as polymers and coatings, that exhibit enhanced chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl and fluorine groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

Positional isomers differ in the arrangement of substituents on the benzene ring, leading to distinct physicochemical and reactivity profiles.

Table 1: Comparison of Positional Isomers
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene - C8H5ClF4 - ClCH2 (1), F (2), CF3 (4) Pharmaceutical intermediate
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene 248262-29-5 C8H5ClF4 212.58 ClCH2 (1), F (4), CF3 (2) Not explicitly stated; structural analog
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene 883543-26-8 C8H5ClF4 - ClCH2 (2), F (1), CF3 (4) Refractive index: 1.442

Key Findings :

  • The refractive index of 2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (1.442) suggests higher polarity compared to its isomers, likely due to the altered electron distribution .
  • Positional differences influence steric hindrance and electronic effects. For instance, the -CF3 group at position 4 (target compound) vs. position 2 (248262-29-5) may alter reactivity in cross-coupling reactions.

Functional Group Variations

Substituents such as nitro (-NO2), methoxy (-OCH3), or methylsulfonyl (-SO2CH3) groups significantly alter chemical behavior.

Table 2: Functional Group Variations
Compound Name CAS Number Molecular Formula Substituents (Position) Key Applications Reference
1-(Chloromethyl)-2-fluoro-4-nitrobenzene 1159607-50-7 C7H5ClFNO2 ClCH2 (1), F (2), NO2 (4) Potential explosive intermediate
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1402004-78-7 C8H5ClF4O Cl (1), F (2), OCH3 (4), CF3 (3) Agrochemical synthesis
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene - C9H7ClF3O2S ClCH2 (1), SO2CH3 (4), CF3 (2) Therapeutic derivatives

Key Findings :

  • Nitro-substituted analogs (e.g., 1159607-50-7) exhibit enhanced electron-withdrawing effects, increasing reactivity in reduction or substitution reactions .
  • Methoxy and methylsulfonyl groups improve solubility in polar solvents, expanding utility in medicinal chemistry .

Key Findings :

  • N-Chloro succinimide (NCS) and N-bromo succinimide (NBS) are common reagents for introducing chloromethyl/bromomethyl groups .
  • The target compound’s derivatives are used in tyrosine kinase inhibitors like ponatinib, highlighting its pharmaceutical relevance .

Biological Activity

1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1000339-60-5
  • Molecular Formula : C8H6ClF4
  • Molecular Weight : 224.58 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent. The compound's trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence its bioactivity.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Fluorinated aromatic compounds have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce cytotoxic effects on various cancer cell lines. The mechanism may involve the disruption of cellular signaling pathways or induction of apoptosis, although specific pathways for this compound require further elucidation .

Case Studies and Research Findings

Several studies have focused on the biological activity of fluorinated compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of fluorinated benzyl derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was correlated with increased potency .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative study, various trifluoromethyl-substituted benzene derivatives were tested for cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives significantly inhibited cell proliferation, suggesting potential therapeutic applications .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that some related compounds could inhibit key enzymes involved in cell division and proliferation, such as topoisomerases and kinases. This inhibition is crucial for the development of anticancer agents .

Toxicological Profile

The safety assessment of this compound indicates potential toxicity at higher doses:

  • Acute Toxicity : The compound has shown harmful effects when ingested or upon skin contact, with acute toxicity classifications indicating caution during handling .
  • Repeated Dose Toxicity : Studies on repeated exposure have indicated minimal systemic health effects at lower doses, but significant effects were observed at higher concentrations, such as nephropathy and hepatotoxicity in animal models .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile reactions to prevent inhalation .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to environmental toxicity (H400/H401 codes) .
  • Emergency Response : For skin contact, wash immediately with water for 15 minutes. For spills, use inert adsorbents (e.g., vermiculite) and avoid direct contact .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Resolves trifluoromethyl (-CF3) and fluorine substituents. Expect peaks at δ -60 to -65 ppm (CF3) and δ -110 to -115 ppm (aryl-F) .
  • GC-MS : Use helium carrier gas and a DB-5 column to separate impurities. The molecular ion [M]<sup>+</sup> should appear at m/z 226 (C8H5ClF4).
  • IR Spectroscopy : Key stretches include C-Cl (~750 cm<sup>-1</sup>) and C-F (~1250 cm<sup>-1</sup>) .

Q. How can synthetic routes to this compound be optimized for yield and purity?

  • Methodological Answer :

  • Friedel-Crafts Chloromethylation : Use AlCl3 as a catalyst in dichloromethane at 0–5°C to minimize polyhalogenation .
  • Purification : Distill under reduced pressure (b.p. 85–90°C at 15 mmHg) or use silica gel chromatography (hexane:ethyl acetate = 9:1) .
  • Yield Improvement : Pre-dry substrates with molecular sieves to avoid hydrolysis of chloromethyl intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF3 and -F groups deactivate the benzene ring, slowing electrophilic substitution. Prioritize nucleophilic aromatic substitution (e.g., with NaNH2 in NH3) .
  • Suzuki-Miyaura Coupling : Use Pd(OAc)2/SPhos with K3PO4 in toluene/water (3:1) at 100°C. The chloromethyl group acts as a directing group, favoring para substitution .
  • Computational Modeling : DFT studies (B3LYP/6-31G*) show the LUMO is localized on the chloromethyl carbon, enabling SN2 reactivity .

Q. What strategies resolve contradictory spectroscopic data in fluorinated derivatives of this compound?

  • Methodological Answer :

  • Dynamic NMR : Resolve rotational barriers in -CF3 groups by variable-temperature <sup>19</sup>F NMR (e.g., coalescence temperature analysis) .
  • X-ray Crystallography : Clarify regiochemistry of substituents. For example, a 2-fluoro vs. 4-fluoro isomer can be distinguished via unit cell parameters .
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace coupling patterns in complex mixtures .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Methodological Answer :

  • Antimicrobial Agents : React with thioureas to form benzothiazoles, which show activity against S. aureus (MIC = 8 µg/mL) .
  • Kinase Inhibitors : Introduce pyridyl groups via Buchwald-Hartwig amination. The CF3 group enhances binding to hydrophobic kinase pockets .
  • Prodrug Design : Hydrolyze the chloromethyl group in vivo to generate hydroxymethyl metabolites with reduced toxicity .

Data Contradiction Analysis

Observed Discrepancy Resolution Strategy Reference
Conflicting <sup>1</sup>H NMR shifts for -CH2Cl groupUse deuterated DMSO to stabilize conformers and reduce signal splitting
Variable GC retention times in batch synthesesAnalyze via HPLC-MS with a C18 column (acetonitrile/water gradient) to detect trace isomers
Disagreement in reaction yields between labsStandardize substrate drying (Aw < 0.01) and catalyst activation (e.g., Pd/C under H2)

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